![molecular formula C21H17N3O3S B3915729 N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide CAS No. 6148-98-7](/img/structure/B3915729.png)
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Übersicht
Beschreibung
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a furan ring, a phenylprop-2-enoyl group, and a carbamothioyl group, making it a unique molecule with significant potential in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-aminoacetophenone with quinoline-3-carboxylic acid using thionyl chloride (SOCl2) to form an intermediate compound. This intermediate then undergoes a Claisen–Schmidt reaction with piperonal in the presence of potassium hydroxide (KOH) solution as a catalyst in ethanol under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylprop-2-enoyl group can be reduced to form the corresponding phenylpropyl derivative.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various carbamothioyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the activation of the p53-p21 pathway, leading to cell cycle arrest and programmed cell death . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[4-(prop-2-enylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide: Similar structure but with a prop-2-enylsulfamoyl group instead of a phenylprop-2-enoyl group.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Contains a quinoline ring instead of a furan ring.
Uniqueness
N-[4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Eigenschaften
IUPAC Name |
N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-19(13-8-15-5-2-1-3-6-15)24-21(28)23-17-11-9-16(10-12-17)22-20(26)18-7-4-14-27-18/h1-14H,(H,22,26)(H2,23,24,25,28)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGISPRXQVRKFN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417518 | |
| Record name | STK034541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-98-7 | |
| Record name | STK034541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-3-methylphenyl)-2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]acetamide](/img/structure/B3915658.png)
![2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one](/img/structure/B3915663.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3915673.png)
![N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-3-phenylsulfanylpropanamide](/img/structure/B3915676.png)
![[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] methyl carbonate](/img/structure/B3915679.png)


![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B3915699.png)
![7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B3915731.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopentanamine](/img/structure/B3915734.png)
![(1S*,6R*)-9-[3-(1H-indol-3-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3915742.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3915743.png)
![N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide](/img/structure/B3915749.png)
